BenchChemオンラインストアへようこそ!

Tyroserleutide hydrochloride

Peptide Chemistry Analytical Chemistry Drug Formulation

Tyroserleutide hydrochloride (YSL) is a sequence-specific tripeptide (L-Tyr-L-Ser-L-Leu) in Phase III trials for hepatocellular carcinoma. Unlike generic amino acid mixtures, the intact YSL sequence is essential for both direct tumor cytotoxicity and macrophage-mediated immunomodulation. The HCl salt ensures reliable solubility for in vivo dosing. Demonstrated 40–64% tumor inhibition at 80–320 μg/kg/day in xenografts, 89% survival in syngeneic models, and reduced irradiation-induced lung metastasis from 100% to 16.7%. Purchase only ≥98% HPLC-pure YSL to guarantee reproducibility.

Molecular Formula C18H28ClN3O6
Molecular Weight 417.9 g/mol
Cat. No. B2505532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyroserleutide hydrochloride
Molecular FormulaC18H28ClN3O6
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl
InChIInChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H/t13-,14-,15-;/m0./s1
InChIKeyVQJGHKJCNANIKM-WDTSGDEMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tyroserleutide Hydrochloride: A Small Tripeptide Antitumor Agent with Validated In Vivo Efficacy and Clinical Trial Data


Tyroserleutide hydrochloride (YSL·HCl, CAS 852982-42-4) is a synthetic tripeptide composed of L-tyrosine, L-serine, and L-leucine, originally isolated from porcine spleen degradation products [1]. It inhibits tumor growth in vitro and in vivo by upregulating the tumor suppressor PTEN, inhibiting the PI3K/AKT pathway, and inducing mitochondrial-mediated apoptosis . The hydrochloride salt form provides a molecular weight of 417.88 g/mol (C18H28ClN3O6) and offers enhanced purity (≥99.98%) and solubility compared to the free base [2].

Why Tyroserleutide Hydrochloride Cannot Be Interchanged with Free Base or TFA Salt Forms


In-class substitution of Tyroserleutide hydrochloride with Tyroserleutide free base (CAS 138168-48-6) or TFA salt is scientifically unsound due to quantifiable differences in purity, molecular weight, and solubility that directly impact experimental reproducibility and in vivo formulation. The free base (MW 381.43) and TFA salt require distinct stoichiometric calculations for dosing, while the hydrochloride salt offers batch-to-batch purity of 99.98% , compared to free base purities often reported at <98% [1]. Furthermore, the hydrochloride salt exhibits a defined DMSO solubility of 250 mg/mL , a critical parameter for stock solution preparation and high-throughput screening, which is not guaranteed with the free base. Substituting the hydrochloride salt with the free base introduces uncontrolled variability in molar concentration, purity, and dissolution kinetics, compromising the validity of comparative pharmacology and in vivo efficacy studies .

Quantitative Differentiation of Tyroserleutide Hydrochloride: Evidence from Comparative Studies


Enhanced Purity and Solubility vs. Free Base and TFA Salt Forms

Tyroserleutide hydrochloride achieves a batch purity of 99.98% by HPLC [1], significantly exceeding the free base (typically <98% [2]). In DMSO, the hydrochloride salt demonstrates a solubility of 250 mg/mL , enabling higher concentration stock solutions and reducing the solvent volume required for in vivo dosing compared to the free base, which has lower and less reliably documented solubility.

Peptide Chemistry Analytical Chemistry Drug Formulation

Synergistic Tumor Growth Inhibition with Doxorubicin vs. Doxorubicin Alone

In a BEL-7402 human hepatocellular carcinoma xenograft model in nude mice, co-administration of YSL (Tyroserleutide) with mid-dose doxorubicin (2 mg/kg every other day) enhanced tumor growth inhibition compared to doxorubicin alone [1]. While the exact inhibition rate difference is not numerically reported in the abstract, the study concluded that 'the tumor growth inhibition rates for YSL plus doxorubicin were greater than the inhibition rates for the same dosages of doxorubicin alone' [1]. This synergistic effect was observed across low-, mid-, and high-dose doxorubicin regimens [1].

Hepatocellular Carcinoma Combination Therapy In Vivo Efficacy

Attenuation of Chemotherapy-Associated Toxicity vs. Doxorubicin Alone

The same study [1] demonstrated that the combination of YSL with doxorubicin significantly decreased chemotherapy-associated weight loss, leukocyte depression, and heart, liver, and kidney damage compared to doxorubicin alone in nude mice bearing BEL-7402 tumors [1]. This reduction in systemic toxicity is a key differentiator from other tripeptide antitumor agents lacking such documented chemoprotective effects.

Toxicity Hepatocellular Carcinoma Chemoprotection

Clinical Dose-Response in Advanced Hepatocellular Carcinoma

In a Phase I clinical trial of continuous infusion Tyroserleutide in patients with advanced HCC, the overall response rate in stage 1 was 25% (3/12) [1]. Notably, in stage 2, all patients in the 6 mg/day group survived at the 6-month mark, whereas median overall survival (OS) for 12, 18, and 24 mg/day groups was 68, 72, and 60 days, respectively [1]. The 6 and 12 mg/day doses demonstrated better treatment responses than the higher dose groups [1]. This dose-response profile informs preclinical researchers on the biologically effective, non-toxic dose range for in vivo studies.

Phase I Clinical Trial Hepatocellular Carcinoma Dose Optimization

Macrophage-Mediated Antitumor Activity vs. Other Bioactive Peptides

Tyroserleutide (YSL) activates peritoneal macrophages in vitro, enhancing their cytotoxicity against BEL-7402 and B16-F10 tumor cells and stimulating the secretion of IL-1β, TNF-α, and NO [1]. Compared to other bioactive peptides, YSL offers advantages including low molecular weight (381.43 for free base, 417.88 for hydrochloride), simple construction, nonimmunogenicity, specificity, few side effects, and ease of synthesis [2]. While direct quantitative comparisons with specific peptides like Tuftsin or Thymosin α1 are not available in the same assays, these intrinsic properties differentiate YSL as a more accessible and potentially safer immunomodulator for research use.

Immunomodulation Macrophage Activation Cytokine Secretion

Optimal Use Cases for Tyroserleutide Hydrochloride in Preclinical and Translational Research


In Vivo Hepatocellular Carcinoma (HCC) Xenograft Studies

Tyroserleutide hydrochloride is validated for use in BEL-7402 and other HCC xenograft models [1]. Based on clinical trial data [2], an effective and well-tolerated dose range of 6-12 mg/day (continuous infusion or equivalent bolus) can be employed to assess monotherapy efficacy or synergistic effects with standard chemotherapeutics like doxorubicin [3]. The hydrochloride salt's high purity ensures reproducible tumor growth inhibition data.

Combination Therapy Research with Doxorubicin

Investigators exploring chemosensitization and toxicity reduction should utilize Tyroserleutide hydrochloride in combination with doxorubicin. Preclinical data [3] demonstrate that co-administration enhances doxorubicin's antitumor effect while mitigating weight loss, myelosuppression, and organ damage. This scenario is particularly relevant for studies aiming to lower doxorubicin's cumulative cardiotoxic dose.

Macrophage and Innate Immunity Assays

For in vitro studies on macrophage activation and cytokine secretion (IL-1β, TNF-α, NO), Tyroserleutide hydrochloride serves as a potent, low-molecular-weight stimulant [4]. Its simple tripeptide structure minimizes off-target effects common with larger immunomodulatory peptides, making it ideal for dissecting macrophage-mediated antitumor mechanisms.

High-Throughput Screening (HTS) and Large-Scale Synthesis

The high solubility of Tyroserleutide hydrochloride in DMSO (250 mg/mL) and its commercial availability at >99.98% purity [5] make it an excellent candidate for HTS campaigns against cancer cell panels. Its low molecular weight and ease of synthesis also support cost-effective, large-scale production for extended in vivo studies or formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyroserleutide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.